Dilmapimod tosylate is classified under the category of kinase inhibitors, specifically targeting the p38 MAP kinase pathway. This pathway is crucial in mediating inflammatory responses, making the inhibition of this enzyme a strategic target in treating inflammatory diseases. The compound's structure consists of multiple functional groups that contribute to its biological activity and pharmacological properties.
The synthesis of Dilmapimod tosylate involves several steps, typically starting from simpler organic compounds. The process can be broadly categorized into:
The detailed reaction mechanisms typically involve nucleophilic substitutions and coupling reactions that allow for precise control over the stereochemistry of the final product.
Dilmapimod tosylate has a complex molecular structure characterized by the following features:
The three-dimensional conformation of Dilmapimod tosylate can be visualized using computational modeling techniques, which aid in understanding its interaction with biological targets.
Dilmapimod tosylate participates in various chemical reactions that are critical for its synthesis and biological activity:
These reactions are typically carried out under controlled conditions to optimize yield and purity.
Dilmapimod tosylate exerts its pharmacological effects primarily through the inhibition of p38 mitogen-activated protein kinase. This mechanism involves:
Quantitative data from pharmacological studies indicate significant reductions in inflammatory markers in animal models treated with Dilmapimod tosylate.
Dilmapimod tosylate exhibits several notable physical and chemical properties:
These properties play a critical role in determining the bioavailability and pharmacokinetics of Dilmapimod tosylate.
Dilmapimod tosylate has been investigated for various scientific applications:
Dilmapimod tosylate is the tosylate salt form of dilmapimod (systematic name: 8-(2,6-difluorophenyl)-2-((1,3-dihydroxypropan-2-yl)amino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one), a p38 mitogen-activated protein kinase (MAPK) inhibitor. The compound is designated by several identifiers:
The IUPAC classification confirms its status as a small molecule with the chemical formula C₃₀H₂₇F₃N₄O₆S for the tosylate salt, reflecting the incorporation of p-toluenesulfonic acid [2].
Table 1: Nomenclature of Dilmapimod Tosylate
Category | Identifier |
---|---|
IUPAC Name | 4-methylbenzene-1-sulfonic acid; 8-(2,6-difluorophenyl)-2-[(1,3-dihydroxypropan-2-yl)amino]-4-(4-fluoro-2-methylphenyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
CAS Number (Tosylate) | 937169-00-1 |
CAS Number (Free Base) | 444606-18-2 |
Synonyms | SB-681323-T, Dilmapimod tosilate |
Molecular Formula | C₃₀H₂₇F₃N₄O₆S (Tosylate) |
Dilmapimod tosylate features a complex heterocyclic core comprising a pyrido[2,3-d]pyrimidin-7-one scaffold linked to fluorinated phenyl groups. Key structural descriptors include:
CC1=CC=C(C=C1)S(O)(=O)=O.CC1=C(C=CC(F)=C1)C1=NC(NC(CO)CO)=NC2=C1C=CC(=O)N2C1=C(F)C=CC=C1F
[2] [5]. ONQKJJNSLLVYHF-UHFFFAOYSA-N
[2]. Table 2: Structural Descriptors of Dilmapimod Tosylate
Descriptor Type | Value |
---|---|
SMILES | CC1=CC=C(C=C1)S(O)(=O)=O.CC1=C(C=CC(F)=C1)C1=NC(NC(CO)CO)=NC2=C1C=CC(=O)N2C1=C(F)C=CC=C1F |
InChI | InChI=1S/C23H19F3N4O3.C7H8O3S/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32;2-5H,1H3,(H,8,9,10)/h2-9,14,31-32H,10-11H2,1H3;2-5H,1H3 |
InChI Key | ONQKJJNSLLVYHF-UHFFFAOYSA-N |
Stereochemistry | Achiral (no chiral centers) |
Molecular Mass:
Solubility:
Dilmapimod tosylate is highly soluble in dimethyl sulfoxide (DMSO) (125 mg/mL, 273.87 mM) but insoluble in aqueous buffers [3] [5]. This property necessitates formulation in organic solvents for in vitro assays.
Stability:
Table 3: Physicochemical Properties
Property | Free Base | Tosylate Salt |
---|---|---|
Molecular Weight | 456.42 g/mol | 628.62 g/mol |
Solubility (DMSO) | 273.87 mM | Comparable |
Solubility (H₂O) | Insoluble | Insoluble |
Storage | -20°C (long-term) | -20°C (long-term) |
The tosylate salt (C₇H₇SO₃⁻) is formed via protonation of dilmapimod’s pyrimidine nitrogen, enhancing crystallinity and bioavailability. Key advantages include:
X-ray diffraction studies confirm a monoclinic crystal system with hydrogen bonding between the protonated pyrimidine N-H⁺ and tosylate sulfonate group (distance: 1.68 Å), stabilizing the solid state [2].
Table 4: Impact of Tosylate Salt Formation
Property | Free Base | Tosylate Salt | Rationale |
---|---|---|---|
Melting Point | Not reported | Higher | Ionic lattice stabilization |
Hygroscopicity | Moderate | Low | Non-hygroscopic counterion |
Bioavailability | Variable | Improved | Enhanced dissolution |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7